4-Methylenecyclohexa-2,5-dienimine
Description
Properties
Molecular Formula |
C7H7N |
|---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
4-methylidenecyclohexa-2,5-dien-1-imine |
InChI |
InChI=1S/C7H7N/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H2 |
InChI Key |
UTRDMNMBFXKKFY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC(=N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Imine Condensation and Dehydration
Condensation of cyclohexadienones with ammonia or primary amines provides a direct route to the imine functionality. For example:
$$
\text{Cyclohexa-2,5-dienone} + \text{NH}3 \xrightarrow{\text{H}^+} \text{4-Methylenecyclohexa-2,5-dienimine} + \text{H}2\text{O}
$$
- Conditions : Acid catalysis (e.g., HCl, p-TsOH) in refluxing toluene.
- Challenges : Over-dehydration may lead to polymerization. Stabilizing the imine via electron-withdrawing groups or low-temperature conditions (0–5°C) mitigates side reactions.
- Industrial Data : Patents describe analogous imine syntheses with 70–86% yields under controlled pH and temperature.
Wittig Olefination Post-Functionalization
Introducing the exo-methylene group via Wittig reaction is a two-step strategy:
- Imine Formation : Cyclohexa-2,5-dienone reacts with ammonia to yield cyclohexa-2,5-dienimine.
- Olefination : Treatment with methylenetriphenylphosphorane (Ph₃P=CH₂) in THF at −78°C to room temperature:
$$
\text{Cyclohexa-2,5-dienimine} + \text{Ph}3\text{P=CH}2 \rightarrow \text{this compound} + \text{Ph}_3\text{P=O}
$$
- Yield : 65–72% for structurally similar compounds.
- Side Products : Triphenylphosphine oxide and minor regioisomers require chromatographic purification.
Enzymatic Release from Prodrug Constructs
In biochemical contexts, this compound is generated via nitroreductase (NTR)-mediated cleavage of prodrugs like Cy7-NO₂:
- Mechanism : NTR reduces the nitro group of Cy7-NO₂ to an amine, triggering a self-immolative cleavage of the this compound moiety.
- Conditions : Hypoxic tumor microenvironments (O₂ < 0.1%), pH 6.5–7.4, 37°C.
- Applications : This method is non-synthetic but critical for targeted drug delivery and hypoxia imaging.
Industrial-Scale Optimization and Patents
Patent literature highlights scalable processes, though specific details are proprietary. Key trends include:
- Catalysis : Gallium(III) chloride and boron(III) chloride in Friedländer-type annulations improve regioselectivity.
- Solvent Systems : Dimethylformamide (DMF) enhances reaction rates by 30–40% compared to THF or DCM.
- Purity Control : Crystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, as per QC data for analogous compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methylenecyclohexa-2,5-dienimine derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives like 4-methylenecyclohexa-2,5-dienone are synthesized via arylboronate-based prodrug systems, where the introduction of a p-boronate-benzyl group facilitates stability and reactivity. For example, ROS-sensitive triggers in prodrugs release the compound via hydrolysis in aqueous environments . Optimization involves adjusting pH, temperature, and catalysts (e.g., H2O2 concentration) to control intermediate formation and byproduct hydrolysis.
- Characterization : Use LC-MS with ESI(+) ionization to monitor retro-Diels–Alder (rDA) fragmentation patterns (e.g., m/z = 107 fragment) and GC-MS after trimethylsilyl derivatization to confirm substitution patterns .
Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic methods?
- Analytical Workflow :
NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for cyclohexadienyl protons) and methylene/methyl group splitting patterns.
Mass Spectrometry : ESI(+)-MS identifies diagnostic fragments (e.g., m/z 107 for 4-methylenecyclohexa-2,5-dienone) .
IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and imine (C=N, ~1640 cm<sup>-1</sup>) functional groups.
- Validation : Cross-reference data with NIST Chemistry WebBook entries for similar cyclohexadienone derivatives .
Advanced Research Questions
Q. What mechanisms underlie the instability of this compound in aqueous environments, and how can this be mitigated for drug delivery applications?
- Mechanistic Insight : The compound hydrolyzes rapidly in water to form 4-(hydroxymethyl)phenol, a non-toxic byproduct. This reaction is pH-dependent, with faster degradation under alkaline conditions .
- Mitigation Strategies :
- Prodrug Design : Incorporate ROS-sensitive triggers (e.g., arylboronates) to delay hydrolysis until target-site activation .
- Encapsulation : Use liposomal or polymeric nanoparticles to shield the compound from aqueous environments until delivery.
Q. How can contradictions in stability studies of this compound derivatives be resolved?
- Case Study : Discrepancies in reported half-lives may arise from variations in assay conditions (e.g., buffer composition, oxygen levels).
- Resolution Workflow :
Controlled Replication : Standardize buffer pH (e.g., phosphate buffer, pH 7.4) and temperature (37°C).
Advanced Analytics : Use HPLC-UV/MS to quantify degradation products and compare with reference standards .
ROS Quantification : Measure H2O2 levels in the microenvironment using fluorometric assays to correlate with degradation rates .
Q. What role does this compound play in mass spectrometry-based structural elucidation of polyphenols?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
